molecular formula C24H28N4O4 B2391119 N-(2,3-dimethoxybenzyl)-2-(2-((3-ethylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1421526-30-8

N-(2,3-dimethoxybenzyl)-2-(2-((3-ethylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2391119
CAS RN: 1421526-30-8
M. Wt: 436.512
InChI Key: YNCOVCGSZZBTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethoxybenzyl)-2-(2-((3-ethylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C24H28N4O4 and its molecular weight is 436.512. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethoxybenzyl)-2-(2-((3-ethylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethoxybenzyl)-2-(2-((3-ethylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity of Coordination Complexes

Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. These complexes exhibited significant antioxidant activity, determined in vitro by various assays, suggesting their potential application in medicinal chemistry for managing oxidative stress-related diseases (Chkirate et al., 2019).

Chemoselective Acetylation in Drug Synthesis

A study on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide showcases a method to synthesize intermediates for antimalarial drugs. This illustrates the relevance of such chemical processes in drug development and design (Magadum & Yadav, 2018).

Anti-inflammatory and Analgesic Agents

The synthesis of novel compounds from visnaginone and khellinone, with anti-inflammatory and analgesic properties, highlights the potential of pyrimidine derivatives in creating new therapeutic agents. These compounds showed significant COX-2 inhibition and analgesic activity, indicating their potential in treating pain and inflammation (Abu‐Hashem et al., 2020).

Molecular Docking Analysis in Drug Design

Molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for anticancer activity underscores the importance of computational methods in identifying and designing potential drug candidates with specific biological targets (Sharma et al., 2018).

Dual Inhibitors as Antitumor Agents

The design and synthesis of dual thymidylate synthase and dihydrofolate reductase inhibitors showcase the approach in developing antitumor agents. These compounds, based on the thieno[2,3-d]pyrimidine scaffold, demonstrate the therapeutic potential of targeting multiple pathways in cancer treatment (Gangjee et al., 2009).

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-5-17-8-6-10-19(13-17)27-24-26-16(2)12-22(30)28(24)15-21(29)25-14-18-9-7-11-20(31-3)23(18)32-4/h6-13H,5,14-15H2,1-4H3,(H,25,29)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCOVCGSZZBTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2=NC(=CC(=O)N2CC(=O)NCC3=C(C(=CC=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxybenzyl)-2-(2-((3-ethylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

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